Product packaging for 2-fluorobenzyl 2-methyl-3-nitrobenzoate(Cat. No.:)

2-fluorobenzyl 2-methyl-3-nitrobenzoate

Cat. No.: B3609576
M. Wt: 289.26 g/mol
InChI Key: IPSGJEHDJUWSGF-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzoate (B1203000) Esters in Contemporary Organic Synthesis Research

Substituted benzoate esters are fundamental building blocks in modern organic synthesis. The deliberate placement of various functional groups on the benzene (B151609) ring allows for precise control over the molecule's electronic properties, reactivity, and steric profile. Researchers utilize these tailored molecules as key intermediates in the construction of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com For instance, the specific arrangement of substituents can direct further chemical transformations to a desired position on the aromatic ring, a critical aspect of multi-step synthetic strategies. The study of linear free energy relationships in substituted benzoate esters has also provided deep insights into reaction mechanisms.

Significance of Fluorine and Nitro Substituents in Aromatic Systems for Chemical Reactivity and Synthetic Design

The introduction of fluorine and nitro groups onto an aromatic ring dramatically alters its chemical behavior.

Fluorine Substituents: Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a powerful electron-withdrawing inductive effect. numberanalytics.comstackexchange.com This effect can significantly influence the acidity of nearby protons and the reactivity of the ring itself. While it deactivates the ring towards electrophilic aromatic substitution, it can facilitate nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). numberanalytics.comstackexchange.com The incorporation of fluorine can also enhance properties like metabolic stability and lipophilicity in drug molecules. numberanalytics.com Furthermore, the addition of fluorine atoms can increase the thermal stability and chemical resistance of polymers containing these aromatic units. nih.govacs.org

Nitro Substituents: The nitro group (-NO2) is a potent electron-withdrawing group, both through induction and resonance. blogspot.comnumberanalytics.com It strongly deactivates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the meta position. blogspot.comnih.gov Conversely, the nitro group is highly activating for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group, as it can effectively stabilize the anionic intermediate. numberanalytics.comwikipedia.org Nitroaromatic compounds are crucial intermediates in the synthesis of anilines, dyes, and explosives. blogspot.comnih.gov

The combined presence of both fluorine and nitro groups on the same molecule, as in 2-fluorobenzyl 2-methyl-3-nitrobenzoate, creates a complex electronic landscape, modulating the reactivity of the aromatic rings in a nuanced manner.

Overview of Ester Linkage Stability and Reactivity in Complex Molecular Architectures

The ester functional group, while relatively stable, is a site of key chemical transformations. numberanalytics.comlibretexts.org Its stability and reactivity are influenced by both electronic and steric factors. numberanalytics.com

The reactivity of the ester's carbonyl carbon towards nucleophilic attack is a central feature. numberanalytics.com Electron-withdrawing groups on the acyl portion increase the electrophilicity of the carbonyl carbon, making the ester more susceptible to hydrolysis. Conversely, bulky groups near the ester linkage can sterically hinder the approach of nucleophiles, thereby increasing the ester's stability. numberanalytics.com

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by either acid or base. libretexts.orgfiveable.me Base-catalyzed hydrolysis, known as saponification, is typically an irreversible process. fiveable.me The stability of the ester linkage in a molecule like this compound is therefore a product of the electronic effects of the nitro and methyl groups on the benzoate ring and the steric environment of the ester bond.

Interactive Data Tables

Below are interactive tables summarizing the general properties and reactivity of the functional groups and compound classes discussed.

Table 1: Influence of Substituents on Aromatic Ring Reactivity

SubstituentTypeEffect on Electrophilic SubstitutionDirecting InfluenceEffect on Nucleophilic Substitution
-F (Fluoro)Electron-withdrawing (Inductive)DeactivatingOrtho, ParaActivating
-NO₂ (Nitro)Strong Electron-withdrawingStrongly DeactivatingMetaStrongly Activating
-CH₃ (Methyl)Electron-donatingActivatingOrtho, ParaDeactivating

Table 2: General Reactivity of Benzoate Esters

ReactionReagentsProductsKey Factors
Acid-Catalyzed HydrolysisH₃O⁺, heatCarboxylic Acid + AlcoholReversible, driven by excess water. libretexts.org
Base-Catalyzed Hydrolysis (Saponification)NaOH or KOH, heatCarboxylate Salt + AlcoholIrreversible due to formation of stable carboxylate. fiveable.me
ReductionLiAlH₄, then H₃O⁺Primary Alcohol(s)Strong reducing agent required. libretexts.org
TransesterificationAlcohol, Acid or Base catalystNew Ester + Original AlcoholEquilibrium process.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12FNO4 B3609576 2-fluorobenzyl 2-methyl-3-nitrobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluorophenyl)methyl 2-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-10-12(6-4-8-14(10)17(19)20)15(18)21-9-11-5-2-3-7-13(11)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSGJEHDJUWSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluorobenzyl 2 Methyl 3 Nitrobenzoate and Analogues

Esterification Strategies for Assembling the 2-Fluorobenzyl Benzoate (B1203000) Motif

The formation of the ester bond between a carboxylic acid and an alcohol is a fundamental reaction in organic chemistry. For the synthesis of the 2-fluorobenzyl benzoate motif, several strategies can be employed, ranging from classical acid-catalyzed methods to modern, greener alternatives.

Direct condensation, most notably the Fischer-Speier esterification, is a well-established method for synthesizing esters. researchgate.netmdpi.com This acid-catalyzed equilibrium reaction involves heating the carboxylic acid (2-methyl-3-nitrobenzoic acid) and the alcohol ((2-fluorophenyl)methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. researchgate.nettruman.edu The reaction is driven to completion by using an excess of one reactant or by removing the water formed during the reaction. truman.edu

For example, the esterification of m-nitrobenzoic acid is effectively carried out by refluxing with methanol (B129727) and a catalytic amount of concentrated H2SO4. truman.edu Similarly, methyl benzoate can be prepared from benzoic acid and methanol with sulfuric acid. orgsyn.org While effective, a key challenge with substrates like ortho-substituted benzoic acids is that they can be resistant to esterification due to steric hindrance. researchgate.net

ReactantsCatalystKey FeaturesCitations
Benzoic Acid + MethanolSulfuric AcidClassic, equilibrium-driven method. researchgate.netorgsyn.org
m-Nitrobenzoic Acid + MethanolSulfuric AcidEffective for nitrated systems. truman.edu
Substituted Benzoic Acids + AlcoholsStrong AcidSteric hindrance from ortho-substituents can slow the reaction. researchgate.net

To overcome the equilibrium limitations and mild reactivity of direct condensation, the carboxylic acid can be converted into a more reactive derivative. A common approach is the formation of an acyl chloride by reacting the carboxylic acid with reagents like thionyl chloride or oxalyl chloride. chemicalbook.com The resulting acyl chloride is highly electrophilic and reacts readily with the alcohol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

Another powerful method is the Steglich esterification, which uses a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent. wikipedia.orgrsc.org This reaction is catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) and proceeds under mild, often room-temperature, conditions. rsc.orgorganic-chemistry.org The DCC activates the carboxylic acid, and the DMAP acts as an acyl-transfer reagent, facilitating the attack of the alcohol. wikipedia.org This method is particularly useful for sensitive or sterically hindered substrates. wikipedia.orgorganic-chemistry.org The primary byproduct, dicyclohexylurea (DCU), is a solid that can be easily removed by filtration. wikipedia.org

MethodReagentsAdvantagesCitations
Acyl Chloride FormationThionyl Chloride, Oxalyl ChlorideHigh reactivity, drives reaction to completion. chemicalbook.com
Steglich EsterificationDCC, DMAPMild conditions, good for sensitive/hindered substrates, high yields. wikipedia.orgrsc.orgorganic-chemistry.org
Benzothiazolium ReagentsBT-SCF3, DIPEACan form acyl fluorides which are effective acylation agents. nih.govresearchgate.net

Modern synthetic chemistry increasingly utilizes catalytic methods to improve efficiency and selectivity.

Biocatalysis: Enzymes, particularly lipases, have emerged as effective catalysts for ester synthesis, offering high selectivity and mild reaction conditions. researchgate.net Lipases like Novozym 435 and Lipozyme TL-IM have been successfully used to synthesize benzyl (B1604629) benzoate and other aromatic esters. fao.org These reactions are often performed in solvent-free systems, where an excess of the alcohol can serve as the reaction medium. ufsc.br Enzymatic routes are considered a green alternative to traditional chemical synthesis as they are non-toxic and biodegradable. researchgate.net

Metal Catalysis: Various metal catalysts have been developed for esterification. Iron chlorides (FeCl2·4H2O and FeCl3·6H2O) have been shown to catalyze the etherification of benzyl alcohols and could be adapted for esterification. acs.orgnih.gov Palladium and platinum on carbon (Pd/C, Pt/C) have also been investigated for reactions involving benzyl alcohols. scirp.org Furthermore, cobalt and manganese catalysts are used in the oxidative esterification of benzyl alcohols to their corresponding esters. mdpi.com

Catalyst TypeExample CatalystKey FeaturesCitations
Biocatalysis (Lipase)Novozym 435, Lipozyme TL-IMMild conditions, high selectivity, green process, can be solvent-free. researchgate.netfao.orgresearchgate.net
Metal CatalysisFeCl3, Co/Mn salts, TBAICan enable direct C(sp3)–H functionalization or oxidative esterification. acs.orgmdpi.comrsc.org

Green chemistry principles aim to reduce waste and energy consumption in chemical processes. ajgreenchem.comorionjournals.com Microwave-assisted synthesis has become a prominent green technique, dramatically reducing reaction times from hours to minutes and often increasing yields. ijesi.orgacs.orgrsc.org Microwave-assisted Fischer esterification, for instance, can be optimized by varying temperature and reaction time to enhance yields significantly compared to conventional heating. academicpublishers.org Studies on 4-fluoro-3-nitrobenzoic acid have shown that microwave irradiation at 130°C for just 15 minutes can lead to high yields of the corresponding ester.

Solvent-free reactions are another cornerstone of green chemistry. ajgreenchem.com In enzymatic esterifications, using an excess of the liquid alcohol reactant as the solvent is a common and effective strategy. fao.org Similarly, microwave-assisted syntheses can often be performed on neat reactants or with solid mineral supports, eliminating the need for potentially hazardous organic solvents. ajgreenchem.comrsc.org

Introduction of the Nitro Group and its Regioselectivity

The introduction of the nitro group onto the 2-methylbenzoic acid core is a critical step that dictates the final structure of the target molecule. The primary challenge lies in controlling the regioselectivity of the nitration to favor the formation of the 3-nitro isomer.

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of concentrated nitric acid and sulfuric acid. proprep.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. youtube.com

When nitrating 2-methylbenzoic acid (or its ester), the directing effects of the existing substituents—the methyl group (-CH₃) and the carboxylic acid/ester group (-COOH/-COOR)—are crucial.

The methyl group is an activating, ortho-, para-director.

The carboxylic acid/ester group is a deactivating, meta-director. youtube.com

In 2-methylbenzoic acid, the positions ortho to the methyl group are 3 and 6. The positions meta to the carboxyl group are 3 and 5. The directing effects of both groups therefore reinforce the introduction of the nitro group at position 3. However, the ortho, para-directing methyl group also directs to position 5, leading to the formation of the 2-methyl-5-nitrobenzoic acid isomer as a significant byproduct. nih.gov Similarly, direct nitration of 3-methylbenzoic acid often results in a mixture of isomers, with the desired 2-nitro product sometimes yielding less than 50%.

To circumvent these selectivity issues, an alternative route starts with 3-nitro-o-xylene, which is then oxidized to 3-nitro-2-methylbenzoic acid. google.comchemicalbook.comgoogle.com This oxidation can be achieved using various oxidants, including oxygen with a catalyst, providing a more direct path to the desired precursor. google.comgoogleapis.com Chinese patents describe methods using oxygen in an acidic organic solvent with a catalyst to achieve high purity ( >98%) of 3-nitro-2-methylbenzoic acid after recrystallization. google.com Another patented method involves the oxidation of 3-nitro-o-xylene with nitric acid and oxygen under pressure, which also yields a mixture of isomers that must be separated. patsnap.com

Starting MaterialNitration/Oxidation MethodKey Challenges & OutcomesCitations
2-Methylbenzoic AcidMixed Acid (HNO₃/H₂SO₄)Mixture of 3-nitro and 5-nitro isomers due to competing directing effects. nih.gov
3-Methylbenzoic AcidMixed Acid (HNO₃/H₂SO₄)Low yields of the desired 2-nitro isomer (often <50%). google.com
3-Nitro-o-xyleneOxidation (e.g., O₂, catalyst)Avoids regioselectivity issues of nitration; yields high-purity 3-nitro-2-methylbenzoic acid. google.comchemicalbook.comgoogle.comgoogleapis.com

Influence of Existing Substituents on Nitration Pathways

The synthesis of the 2-methyl-3-nitrobenzoic acid fragment is a critical step governed by the principles of electrophilic aromatic substitution. The starting material is typically 2-methylbenzoic acid (o-toluic acid). During nitration, using a mixture of concentrated nitric acid and sulfuric acid, the positions of the existing substituents—the methyl (-CH₃) group and the carboxylic acid (-COOH) group—dictate the regioselectivity of the reaction. ma.edursc.orgaiinmr.com

The methyl group is an activating, ortho, para-director, meaning it increases the electron density of the aromatic ring and directs incoming electrophiles to the positions ortho and para to itself. Conversely, the carboxylic acid group is a deactivating, meta-director due to its electron-withdrawing nature. rsc.orgmnstate.edu

In 2-methylbenzoic acid, the potential sites for nitration are positions 3, 4, 5, and 6.

Position 3: Ortho to the methyl group and meta to the carboxyl group. Both groups favor this position.

Position 4: Para to the methyl group but ortho to the carboxyl group. The directing effects are opposed here.

Position 5: Meta to the methyl group and para to the carboxyl group. The directing effects are opposed.

Position 6: Ortho to both the methyl and carboxyl groups, making it sterically hindered and electronically deactivated by the carboxyl group. chegg.com

The synergistic directing effect towards position 3 makes 2-methyl-3-nitrobenzoic acid the major product under controlled reaction conditions. rsc.org However, other isomers, such as 2-methyl-5-nitrobenzoic acid, can form as byproducts. google.com Careful control of reaction temperature, typically keeping it low (0-10°C), is crucial to minimize the formation of unwanted dinitrated products and improve the yield of the desired isomer. chegg.comtruman.edu An alternative starting material is 3-nitro-o-xylene, which can be oxidized to form 2-methyl-3-nitrobenzoic acid. chemicalbook.com

Table 1: Influence of Substituents on Nitration of 2-Methylbenzoic Acid
SubstituentElectronic EffectDirecting InfluenceImpact on Reactivity
-CH₃ (Methyl)Electron-donating (activating)Ortho, ParaIncreases rate of substitution
-COOH (Carboxylic Acid)Electron-withdrawing (deactivating)MetaDecreases rate of substitution

Incorporation of the Fluorine Atom: Advanced Synthetic Routes

The introduction of a fluorine atom onto an aromatic ring requires specialized synthetic methods. For the 2-fluorobenzyl alcohol precursor, a common route involves the reduction of a corresponding 2-fluorobenzonitrile (B118710) or 2-fluorobenzoic acid derivative. google.com The synthesis of these fluorinated precursors is a key challenge, and several advanced routes are available. hokudai.ac.jporganic-chemistry.org These methods include palladium-catalyzed fluorination of arylboronic acids and copper-mediated fluorination of aryl stannanes or iodonium (B1229267) salts. organic-chemistry.orgacs.org

Stereochemical Considerations in Synthetic Route Design (if applicable)

The final target molecule, 2-fluorobenzyl 2-methyl-3-nitrobenzoate, is achiral. The benzylic carbon of the 2-fluorobenzyl moiety is bonded to two hydrogen atoms, and therefore, it is not a stereocenter. As a result, considerations of stereochemistry are generally not applicable to the final product structure.

However, stereochemical principles could become relevant if a synthetic pathway involved the use of chiral catalysts or reagents, for instance, in an asymmetric reduction to produce a chiral, isotopically labeled benzyl alcohol. researchgate.net In the context of the SₙAr reactions discussed, such as the fluorodenitration of a prochiral substrate or the use of a chiral auxiliary, stereoselectivity could be a factor in the design of analogous, more complex molecules. nih.gov For the synthesis of the title compound via the described common routes, stereochemical control is not a design consideration.

Purification and Isolation Techniques for Complex Aromatic Esters

The crude ester product from the Fischer esterification contains unreacted starting materials (2-methyl-3-nitrobenzoic acid and 2-fluorobenzyl alcohol), the acid catalyst (sulfuric acid), water, and potentially side products. scienceready.com.au A multi-step purification process is required to isolate the pure this compound.

Neutralization and Washing: The reaction mixture is first poured into water, often containing ice. orgsyn.org A weak base, such as an aqueous solution of sodium bicarbonate or sodium carbonate, is added to neutralize the strong acid catalyst and any remaining unreacted carboxylic acid. scienceready.com.auyoutube.com This is typically done in a separatory funnel, allowing for the removal of the resulting water-soluble salts in the aqueous layer. scienceready.com.au The organic layer, containing the ester, is then washed with water or brine to remove any residual base and salts.

Drying: The washed organic layer is dried using an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate to remove dissolved water. youtube.com

Solvent Removal: If a solvent was used during the reaction or extraction, it is removed under reduced pressure using a rotary evaporator.

Final Purification: The final purification of the high-boiling point aromatic ester is typically achieved through either recrystallization or distillation. scienceready.com.augoogle.com

Recrystallization: If the ester is a solid at room temperature, it can be recrystallized from a suitable solvent, such as methanol or ethanol. rsc.orgorgsyn.org The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, whereupon the pure ester crystallizes out, leaving impurities behind in the solution. ma.edu

Distillation: For liquid esters, vacuum distillation is often employed to purify the product based on its boiling point, separating it from less volatile or more volatile impurities. scienceready.com.au

Table 2: Common Purification Techniques for Aromatic Esters
TechniquePurposeReagents/MethodReference
Liquid-Liquid ExtractionSeparate ester from water-soluble impurities.Use of an organic solvent and water/brine. researchgate.net
Neutralizing WashRemove acid catalyst and unreacted carboxylic acid.Aqueous NaHCO₃ or Na₂CO₃ solution. scienceready.com.auyoutube.com
DryingRemove residual water from the organic phase.Anhydrous Na₂SO₄ or MgSO₄. youtube.com
RecrystallizationPurify solid esters.Dissolving in hot solvent (e.g., methanol) and cooling. ma.edursc.org
DistillationPurify liquid esters based on boiling point.Simple or vacuum distillation apparatus. scienceready.com.au

Advanced Chemical Reactivity and Transformation Studies of 2 Fluorobenzyl 2 Methyl 3 Nitrobenzoate

Mechanistic Investigations of Ester Hydrolysis and Transesterification

The hydrolysis of 2-fluorobenzyl 2-methyl-3-nitrobenzoate, the cleavage of its ester bond to yield 2-methyl-3-nitrobenzoic acid and 2-fluorobenzyl alcohol, can be achieved under acidic, basic, or enzymatic conditions. Each catalytic method proceeds through distinct mechanistic pathways.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters like this compound typically proceeds via a nucleophilic acyl substitution mechanism, most commonly the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). ucoz.comslideshare.net This process is the reverse of Fischer esterification and is characterized by a series of equilibrium steps. chemistrysteps.comlibretexts.org

The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acidic solutions. libretexts.orgchemguide.co.uk This protonation enhances the electrophilicity of the carbonyl carbon. youtube.com Subsequently, a water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.comchemguide.co.uk

Following the formation of the intermediate, a proton is transferred from the newly added hydroxyl group to the alkoxy oxygen (of the 2-fluorobenzyl group). This converts the alkoxy group into a better leaving group (2-fluorobenzyl alcohol). chemguide.co.uk The process concludes with the elimination of the alcohol and deprotonation of the resulting carbonyl, regenerating the acid catalyst and forming the carboxylic acid product, 2-methyl-3-nitrobenzoic acid. libretexts.orgyoutube.com Because all steps are reversible, the reaction is driven to completion by using a large excess of water. libretexts.orglibretexts.org

While the AAC2 mechanism is dominant, an alternative AAL1 pathway (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) can occur if the alcohol portion of the ester can form a stable carbocation. ucoz.com However, for this compound, the formation of a primary benzylic carbocation is not sufficiently favorable to make this pathway significant compared to the AAC2 route.

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is a highly effective and essentially irreversible method for cleaving esters. chemistrysteps.commasterorganicchemistry.com The reaction typically follows the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). ucoz.comcdnsciencepub.com

The mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comstudysmarter.co.uk This addition step forms a tetrahedral intermediate. masterorganicchemistry.com Unlike the acid-catalyzed pathway, the carbonyl oxygen is not protonated first. The subsequent step involves the reformation of the carbon-oxygen double bond and the expulsion of the alkoxy group, in this case, the 2-fluorobenzyl alkoxide (2-F-C₆H₄CH₂O⁻).

The key feature that renders this reaction irreversible is the final, rapid acid-base reaction. The eliminated alkoxide is a strong base and immediately deprotonates the newly formed 2-methyl-3-nitrobenzoic acid. chemistrysteps.comyoutube.com This creates a carboxylate salt (2-methyl-3-nitrobenzoate), which is resonance-stabilized and resistant to further nucleophilic attack, thereby driving the equilibrium completely toward the products. chemistrysteps.commasterorganicchemistry.com An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the free carboxylic acid.

A much rarer alternative is the BAL2 mechanism (Base-catalyzed, Alkyl-oxygen cleavage, bimolecular), which involves an SN2 attack by the hydroxide ion on the alkyl carbon of the alcohol moiety. cdnsciencepub.comyoutube.com This pathway is generally only observed when the carbonyl carbon is exceptionally sterically hindered, which is not the case for this compound. youtube.comcdnsciencepub.com

Enzymatic Hydrolysis and Biocatalytic Transformations

Enzymes, particularly lipases, are powerful biocatalysts for ester hydrolysis, offering high selectivity and mild reaction conditions. researchgate.netnih.gov Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) function by cleaving ester bonds in triglycerides and can be applied to a wide range of synthetic esters. researchgate.netnih.gov The hydrolysis of this compound can be catalyzed by lipases such as Candida antarctica lipase (B570770) B (CALB) or lipases from Pseudomonas cepacia. nih.govgoogle.com

The catalytic mechanism of lipases typically involves a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate) in the enzyme's active site. perlego.com The serine residue initiates a nucleophilic attack on the ester's carbonyl carbon, forming a tetrahedral intermediate which is stabilized by other residues in the active site. This leads to the formation of an acyl-enzyme complex and the release of the alcohol component (2-fluorobenzyl alcohol). perlego.com The acyl-enzyme intermediate is then hydrolyzed by a water molecule, regenerating the active enzyme and releasing the carboxylic acid (2-methyl-3-nitrobenzoic acid). perlego.com

Biotransformations involving nitroaromatic compounds are also known. Some microorganisms can utilize nitroaromatic compounds, although the degradation pathways often involve reduction of the nitro group rather than direct hydrolysis of an ester linkage as the primary step. oup.comoup.comresearchgate.net For instance, certain bacterial strains can transform nitrobenzoates into aminobenzoates or hydroxylaminobenzoates. oup.comnih.gov

Kinetic Isotope Effects and Reaction Coordinate Analysis

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining which bonds are broken or formed in the rate-determining step. acs.org For ester hydrolysis, measuring the reaction rates with isotopically labeled substrates (e.g., using ¹⁸O in the carbonyl or alkoxy oxygen) can provide definitive evidence for the site of bond cleavage.

In the context of the BAC2 hydrolysis of this compound, if the reaction were performed with ¹⁸O labeling at the carbonyl oxygen, the ¹⁸O label would be retained in the final carboxylate product. Conversely, if the labeling was on the alkoxy oxygen of the 2-fluorobenzyl group, the ¹⁸O would be found in the 2-fluorobenzyl alcohol product, confirming acyl-oxygen cleavage. ucoz.com

Studying sulfur or nitrogen isotope effects for the hydrolysis of sulfate (B86663) or nitrate (B79036) esters has also been used to distinguish between associative and dissociative mechanisms. nih.gov Similarly, secondary deuterium (B1214612) KIEs (e.g., replacing hydrogens on the benzylic carbon with deuterium) can provide insight into the changes in hybridization at that center during the transition state. acs.org

Reaction coordinate analysis, often performed using computational chemistry, maps the energy profile of the reaction as it progresses from reactants to products. researchgate.netresearchgate.net For an acid-catalyzed AAC2 hydrolysis, the energy diagram would show multiple steps, with the formation of the tetrahedral intermediate typically being the rate-determining, highest-energy barrier step. chegg.com

Reactivity of the Nitro Group: Reduction and Further Functionalization

The nitro group on the aromatic ring is a versatile functional group that can undergo various transformations, most notably reduction to an amine.

Chemoselective Reduction to Amine Derivatives

A critical transformation for molecules like this compound is the chemoselective reduction of the nitro group to an amine (2-fluorobenzyl 2-methyl-3-aminobenzoate) without affecting the ester functionality. Several methods have been developed to achieve this selectivity. organic-chemistry.orggoogle.com Aromatic amines are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. sioc-journal.cnuctm.edu

Catalytic hydrogenation is a common method, often employing catalysts like palladium on carbon (Pd/C) or platinum under hydrogen gas. uctm.edusciencemadness.org However, these conditions can sometimes lead to the reduction of other functional groups or dehalogenation. More specialized systems offer higher selectivity. For instance, the combination of sodium borohydride (B1222165) (NaBH₄) with iron(II) chloride (FeCl₂) has been shown to be highly effective for the selective reduction of aromatic nitro groups in the presence of esters, achieving high yields. thieme-connect.comresearchgate.netthieme-connect.com This system is practical, mild, and avoids high-pressure equipment. thieme-connect.com

Other effective systems for this transformation include:

Iron powder in acidic media (e.g., Fe/HCl or Fe/acetic acid) : A classic and cost-effective method for nitro group reduction. sciencemadness.orgsciencemadness.org

Tin(II) chloride (SnCl₂) : Another traditional reagent that is effective but can be less environmentally friendly. sciencemadness.org

Transfer Hydrogenation : This method uses a hydrogen donor like formic acid or hydrazine (B178648) in the presence of a transition metal catalyst (e.g., Pd or Ru). researchgate.netnih.gov These methods are often highly chemoselective. researchgate.net

The table below summarizes the effectiveness of various reagent systems for the chemoselective reduction of nitroarenes containing ester groups, which are directly applicable to the target compound.

Table of Compounds Mentioned

Role as an Electron-Withdrawing Group in Aromatic Nucleophilic Substitution (SNAr)

No specific studies on the participation of this compound in SNAr reactions have been identified. The nitro group on the benzoate (B1203000) ring is a powerful electron-withdrawing group, which would activate the ring towards nucleophilic attack. However, without experimental data, any discussion of its specific role, including reaction rates and regioselectivity, would be purely speculative.

Photochemical Transformations Involving the Nitro Group

The ortho-nitrobenzyl moiety is a well-known photolabile protecting group. researchgate.netacs.orgnih.govresearchgate.netrug.nl Irradiation with UV light typically leads to an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, initiating a rearrangement that results in cleavage of the benzylic C-O bond. mdpi.comresearchgate.netwikipedia.orgacs.org This process generates a 2-nitrosobenzaldehyde derivative and releases the protected molecule, in this case, 2-methyl-3-nitrobenzoic acid.

While this is the expected photochemical behavior, specific studies detailing the quantum yield, photoproducts, and reaction mechanism for this compound are not available. The presence of the fluorine atom and the substituents on the benzoate ring could influence the photochemistry, but the extent of this influence is unknown without empirical data.

Reactivity at the Benzylic Position: Electrophilic and Nucleophilic Processes

The benzylic position is inherently reactive due to the stability of benzylic radicals, carbocations, and anions through resonance with the aromatic ring. chemistry.coachlibretexts.orgchemistrysteps.comucalgary.cayoutube.com

Solvolytic Reactions and Mechanisms of Benzyl (B1604629) Halides

Solvolysis of benzyl halides can proceed through SN1 or SN2 mechanisms, depending on the substitution pattern, the solvent, and the nature of the leaving group. nih.govmasterorganicchemistry.comlibretexts.orgrsc.org The formation of a benzylic carbocation in an SN1 pathway is stabilized by the adjacent aromatic ring. However, no data exists on the solvolysis of a hypothetical 2-fluorobenzyl halide, which would be a precursor to the title compound, let alone the ester itself. The electronic effect of the ortho-fluoro substituent would play a significant role in the rate and mechanism of such a reaction.

Potential for Radical Reactions or C-H Activation at Benzylic Site

The benzylic C-H bonds are susceptible to radical reactions, such as halogenation with N-bromosuccinimide (NBS), and oxidation. chemistry.coachlibretexts.orgchemistrysteps.com Transition metal-catalyzed C-H activation at the benzylic position is also a known transformation for various substrates. nsf.gov While it is plausible that this compound could undergo such reactions, no specific examples or studies have been reported.

Influence of Fluorine on Reactivity and Reaction Pathways

Electronic Effects on Aromatic Ring Activation/Deactivation

Due to the absence of specific research on this compound, no data tables with detailed research findings can be generated.

Halogen Bonding Interactions

A thorough examination of the current scientific literature indicates that specific research on the halogen bonding interactions of this compound, as they pertain to its reactivity, has not been reported. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic center, and it has been recognized as a significant force in supramolecular chemistry and materials science. acs.org The strength of this interaction is known to scale with the polarizability of the halogen donor atom. acs.org

However, without specific experimental or computational studies on this compound, any discussion on the role of halogen bonding in its specific chemical transformations remains speculative. Research into the crystal structure of this compound or its co-crystals with halogen bond acceptors would be necessary to provide empirical evidence of such interactions. Furthermore, kinetic and mechanistic studies of its reactions in the presence of Lewis bases could elucidate whether halogen bonding plays a discernible role in its reactivity profile.

As of the latest available data, there are no detailed research findings or data tables to present on the specific halogen bonding interactions involving this compound.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can predict a wide range of properties, from molecular structure to reactivity, by solving the Schrödinger equation or its approximations.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by calculating its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules.

DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in 2-fluorobenzyl 2-methyl-3-nitrobenzoate, known as its molecular conformation. By calculating the energies of different possible conformations (rotational isomers or rotamers), the lowest energy, and therefore most stable, structure can be identified. For instance, studies on related methyl nitrobenzoate isomers have utilized methods like the G3(MP2)//B3LYP composite method to estimate their gas-phase enthalpy of formation. researchgate.net These calculations are crucial for understanding the molecule's shape and how it might interact with other molecules.

Table 1: Representative DFT-Calculated Energetic Properties of a Related Compound (Methyl 3-nitrobenzoate) Note: This data is for a structurally related compound and serves to illustrate the type of information obtained from DFT calculations.

PropertyCalculated ValueMethod
Gas-Phase Enthalpy of Formation (ΔfH°(g))Value not directly available in search resultsG3(MP2)//B3LYP researchgate.net
Molecular Weight181.15 g/mol Computed by PubChem nih.gov
XLogP31.9Computed by PubChem nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). libretexts.orgyoutube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in nucleophilic and electrophilic attacks. The nitro group, being strongly electron-withdrawing, is expected to significantly influence the energies and distributions of the frontier orbitals.

Table 2: Conceptual Application of FMO Analysis to this compound

OrbitalRole in ReactivityExpected Location of High Density
HOMONucleophilic/Electron DonatingLikely on the benzyl (B1604629) or methyl-substituted benzene (B151609) ring
LUMOElectrophilic/Electron AcceptingLikely associated with the nitro group and ester functionality
HOMO-LUMO GapIndicator of ReactivityA smaller gap indicates higher reactivity

The distribution of electrical charge within a molecule plays a crucial role in its physical and chemical properties. DFT can be used to calculate the partial charges on each atom, providing insight into the molecule's polarity.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It helps to identify the electron-rich and electron-poor regions. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and ester groups, and positive potential near the hydrogen atoms of the aromatic rings.

Table 3: Predicted Electrostatic Potential Regions in this compound

RegionColor on MEP MapPredicted Atom/Group AssociationSusceptibility
Negative PotentialRed/YellowOxygen atoms of the nitro and carbonyl groupsElectrophilic Attack
Positive PotentialBlueHydrogen atoms on the aromatic ringsNucleophilic Attack
Neutral PotentialGreenCarbon backboneLower reactivity

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes and how it interacts with its environment.

For this compound, MD simulations could be used to study its conformational flexibility in different solvents, providing a more realistic picture of its behavior in solution. These simulations can also reveal important intermolecular interactions, such as hydrogen bonding or π-π stacking, which are crucial for understanding its bulk properties. For instance, crystal structure analysis of methyl 3-nitrobenzoate has shown the presence of intermolecular O···C and O···N contacts, indicating π–π interactions. researchgate.net

Mechanistic Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the energy landscape of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction pathway.

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org By mapping the PES for a chemical reaction, stationary points such as reactants, products, intermediates, and transition states can be located. libretexts.org

For a reaction involving this compound, such as its synthesis or a subsequent transformation, computational methods can be used to map the PES. This would involve calculating the energy of the system at various points along the reaction coordinate. The minimum energy path on the PES connects the reactants to the products via the transition state. libretexts.org The height of the energy barrier at the transition state determines the reaction rate. Theoretical studies on the rotation around bonds in similar molecules have used potential energy curves to identify stable conformers. researchgate.net

Table 4: Key Features of a Potential Energy Surface

FeatureDescriptionSignificance
MinimumA low-energy point on the PESRepresents a stable species (reactant, product, or intermediate)
Saddle PointA maximum along the reaction coordinate but a minimum in all other directionsRepresents the transition state of a reaction libretexts.org
Reaction CoordinateThe path of lowest energy connecting reactants and products on the PESDefines the progress of the reaction libretexts.org

Correlation with Experimental Kinetic Data (e.g., Hammett and Taft LFERs)

No publicly available research data exists for this specific compound.

Advanced Spectroscopic and Structural Elucidation Studies

Derivatization and Analog Synthesis for Structure Reactivity Relationship Studies

Synthesis of Positional Isomers and Stereoisomers for Mechanistic Probes

The synthesis of positional isomers is a fundamental strategy for understanding how the spatial arrangement of substituents on the aromatic rings affects the molecule's properties. The parent compound, 2-fluorobenzyl 2-methyl-3-nitrobenzoate, is achiral, meaning it does not have stereoisomers such as enantiomers or diastereomers. Therefore, the focus of isomeric studies is on positional isomers.

The primary synthetic route to this compound involves the esterification of 2-methyl-3-nitrobenzoic acid with 2-fluorobenzyl alcohol. This can be achieved by converting the carboxylic acid to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with the alcohol.

To prepare positional isomers, this synthetic strategy is adapted by using different isomers of the starting materials. By systematically changing the positions of the methyl, nitro, and fluoro groups, a matrix of analogs can be generated. These analogs serve as mechanistic probes to evaluate the importance of the substitution pattern on the compound's reactivity.

Examples of Positional Isomers:

The following table outlines the synthesis of various positional isomers by selecting different starting materials.

Target Positional IsomerCarboxylic Acid PrecursorAlcohol Precursor
3-Fluorobenzyl 2-methyl-3-nitrobenzoate2-Methyl-3-nitrobenzoic acid3-Fluorobenzyl alcohol
4-Fluorobenzyl 2-methyl-3-nitrobenzoate2-Methyl-3-nitrobenzoic acid4-Fluorobenzyl alcohol
2-Fluorobenzyl 2-methyl-4-nitrobenzoate2-Methyl-4-nitrobenzoic acid2-Fluorobenzyl alcohol
2-Fluorobenzyl 2-methyl-5-nitrobenzoate2-Methyl-5-nitrobenzoic acid2-Fluorobenzyl alcohol
2-Fluorobenzyl 3-methyl-2-nitrobenzoate3-Methyl-2-nitrobenzoic acid2-Fluorobenzyl alcohol
2-Fluorobenzyl 4-methyl-3-nitrobenzoate4-Methyl-3-nitrobenzoic acid2-Fluorobenzyl alcohol

The synthesis of the required precursors, such as variously substituted nitrobenzoic acids, often involves the nitration of the corresponding methylbenzoic acid (toluic acid) isomers. The directing effects of the existing substituents (methyl and carboxyl groups) are key in determining the final position of the incoming nitro group. For instance, nitration of methyl benzoate (B1203000) primarily yields the meta-substituted product, methyl 3-nitrobenzoate. Similarly, the synthesis of precursors like methyl 2-fluoro-3-aminobenzoate often starts from materials like 2,6-dichlorobenzoic acid, which undergoes nitration, esterification, and fluorination. These precursors can then be used to build more complex isomeric structures.

Modification of the Ester Linkage

Hydrolysis: The ester can be hydrolyzed back to its constituent carboxylic acid (2-methyl-3-nitrobenzoic acid) and alcohol (2-fluorobenzyl alcohol). This reaction is typically catalyzed by either an acid or a base.

Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification and is performed by heating the ester in water with a strong acid catalyst. The reaction is reversible and often requires a large excess of water to be driven to completion.

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction where a base, such as sodium hydroxide (B78521), attacks the electrophilic carbonyl carbon. The reaction yields the carboxylate salt and the alcohol. For benzyl (B1604629) esters like benzyl benzoate, hydrolysis can also be achieved under high temperature and pressure in the absence of strong acids or bases.

Transesterification: This process involves exchanging the 2-fluorobenzyl alcohol moiety with a different alcohol. The reaction can be catalyzed by acids or bases and is a versatile method for creating a library of different ester analogs. For example, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would yield methyl 2-methyl-3-nitrobenzoate and 2-fluorobenzyl alcohol. This allows for the introduction of various alkyl or aryl groups, altering properties like solubility and steric bulk.

Amidation: The ester can be converted to an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires higher temperatures or catalysis as amines are less nucleophilic than hydroxide ions. The resulting amide, 2-methyl-N-substituted-3-nitrobenzamide, introduces a nitrogen atom at the linkage, which can significantly alter electronic properties and hydrogen bonding capabilities.

Conversion to Thioesters: A thioester is an analog where the oxygen atom of the ester linkage is replaced by a sulfur atom. Thioesters can be synthesized from the parent carboxylic acid and a thiol. Therefore, 2-methyl-3-nitrobenzoic acid could be reacted with 2-fluorobenzylthiol to produce the corresponding thioester. Alternatively, methods exist for converting alcohols into thioesters, which could be applied to modify the starting materials before esterification. Thioesters are important in biochemical systems and can serve as unique synthetic intermediates.

The following table summarizes the potential modifications to the ester linkage.

Reaction TypeReagentsProduct Type
Acid-Catalyzed HydrolysisH₂O, H⁺ catalystCarboxylic Acid + Alcohol
Base-Catalyzed HydrolysisNaOH or KOH, H₂OCarboxylate Salt + Alcohol
TransesterificationR'-OH, Acid or Base catalystNew Ester (R'-O-C(=O)-Ar)
Amidation (Aminolysis)R'R''NHAmide
Thioester FormationR'-SH, Dehydrating AgentThioester

Transformations of the Nitro Group to Other Functionalities (e.g., Amine, Halogen)

The nitro group is a versatile functional group that can be converted into a variety of other substituents, profoundly altering the electronic properties of the benzoate ring. These transformations are key for structure-reactivity studies.

Reduction to an Amine: The most common transformation of an aromatic nitro group is its reduction to an amine. This conversion changes the substituent from a powerful electron-withdrawing group to a strong electron-donating group, which dramatically alters the molecule's chemical reactivity. Several methods are available for this reduction:

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. This method is often preferred for its high yields and because the only byproduct is water. Care must be taken, as catalytic hydrogenation can sometimes also reduce other functional groups or cleave benzyl esters.

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). For example, Sn/HCl is a common reagent for reducing aromatic nitro compounds to the corresponding anilines.

Other Reducing Agents: Reagents like tin(II) chloride (SnCl₂) and sodium dithionite (B78146) can also be used, sometimes offering better chemoselectivity when other reducible functional groups are present.

The resulting amine, 2-fluorobenzyl 2-methyl-3-aminobenzoate, is a valuable intermediate. The amino group is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions.

Conversion to Halogens via Sandmeyer Reaction: The amine derivative can be further transformed into a variety of other functional groups using diazonium salt chemistry. The amine is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–10 °C). The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by various nucleophiles.

The Sandmeyer reaction specifically refers to the copper(I)-catalyzed displacement of the diazonium group.

To introduce a chloro or bromo group, the diazonium salt is treated with copper(I) chloride (CuCl) or copper(I) bromide (CuBr), respectively.

To introduce a cyano group, copper(I) cyanide (CuCN) is used.

This two-step sequence (reduction followed by diazotization/Sandmeyer reaction) allows for the replacement of the original nitro group with a halogen or other functionalities that are difficult to introduce directly.

The following table outlines the synthetic pathways for these transformations.

Starting FunctionalityReagentsIntermediateReagents for Final StepFinal Functionality
Nitro (-NO₂)H₂, Pd/C or Sn/HClAmine (-NH₂)Amine (-NH₂)
Nitro (-NO₂)H₂, Pd/C or Sn/HClAmine (-NH₂)1. NaNO₂, HCl (0 °C) 2. CuClChloro (-Cl)
Nitro (-NO₂)H₂, Pd/C or Sn/HClAmine (-NH₂)1. NaNO₂, HCl (0 °C) 2. CuBrBromo (-Br)
Nitro (-NO₂)H₂, Pd/C or Sn/HClAmine (-NH₂)1. NaNO₂, HCl (0 °C) 2. KIIodo (-I)

Functionalization of the Fluorobenzyl Moiety

The fluorobenzyl part of the molecule also offers opportunities for chemical modification, primarily through reactions on the aromatic ring or at the benzylic position.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of the 2-fluorobenzyl group can undergo electrophilic aromatic substitution, such as nitration, halogenation, or sulfonation. The existing fluorine atom and the alkyl group (the rest of the molecule) influence the position of the incoming electrophile.

Directing Effects: Fluorine is an ortho-, para-directing deactivator. It deactivates the ring towards electrophilic attack due to its strong inductive electron-withdrawing effect, but its lone pairs can stabilize the carbocation intermediate (arenium ion) at the ortho and para positions through resonance. The bulky ester-containing side chain will also influence the site of substitution, potentially favoring the para position due to steric hindrance at the ortho positions.

Typical Reactions:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would likely introduce a nitro group at the position para to the fluorine atom (the 5-position).

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom, again, likely at the 5-position.

Nucleophilic Aromatic Substitution (SNA): While less common for simple fluoroarenes, the fluorine atom itself can be displaced via nucleophilic aromatic substitution (SNA). This reaction is typically difficult unless the aromatic ring is "activated" by strong electron-withdrawing groups at the ortho and para positions. In the case of this compound, the ring is not strongly activated, making direct substitution of the fluorine atom challenging under standard conditions. However, modern methods using photoredox catalysis have enabled the defluorination of unactivated fluoroarenes with various nucleophiles.

Reactions at the Benzylic Position: The benzylic carbon (the -CH₂- group) is activated due to its proximity to the aromatic ring, which can stabilize radical and cationic intermediates.

Free-Radical Halogenation: Under UV light or with a radical initiator like N-bromosuccinimide (NBS), a hydrogen atom at the benzylic position can be replaced by a halogen (e.g., bromine). This would create a new reactive handle on the molecule.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic position. However, this harsh reaction would likely cleave the ester and oxidize the benzylic carbon all the way to a carboxylic acid, fundamentally altering the molecule's structure.

The following table summarizes potential functionalization reactions on the fluorobenzyl moiety.

Reaction TypeReagentsPosition of ReactionProduct Type
Electrophilic NitrationHNO₃, H₂SO₄Aromatic Ring (likely C5)Dinitro-substituted analog
Electrophilic HalogenationBr₂, FeBr₃Aromatic Ring (likely C5)Bromo-substituted analog
Free-Radical BrominationNBS, light/heatBenzylic Carbon (-CH₂-)Benzylic bromide derivative

Preparation of Conjugates or Hybrid Molecules

The synthesis of conjugates or hybrid molecules involves linking this compound, or a derivative thereof, to another molecular entity, such as a biomolecule, a polymer, or another pharmacophore. This strategy is often employed in medicinal chemistry to create targeted drug delivery systems, prodrugs, or molecules with dual modes of action.

Strategies for Conjugation: To prepare a conjugate, the core molecule must first be functionalized with a reactive "handle" that can be used to form a covalent bond with the partner molecule. The choice of functionalization depends on the desired linkage chemistry.

Amine Functionalization: As described previously, the nitro group can be reduced to an amine. This amine can then be used in various conjugation reactions, such as forming an amide bond with a carboxylic acid on a target molecule (e.g., a protein or polymer) using coupling agents like EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide).

Carboxylic Acid Functionalization: The ester can be hydrolyzed to reveal the carboxylic acid (2-methyl-3-nitrobenzoic acid). This acid can then be coupled to an amine on a partner molecule.

"Click" Chemistry: The core molecule could be modified to include an azide (B81097) or an alkyne group, allowing for highly efficient and specific conjugation to a partner molecule containing the complementary functional group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

Applications in Drug Delivery and Prodrugs:

Antibody-Drug Conjugates (ADCs): In the field of targeted cancer therapy, a potent cytotoxic drug is attached to a monoclonal antibody via a chemical linker. The antibody directs the drug to cancer cells, minimizing systemic toxicity. A derivative of this compound could potentially act as the "payload" or as part of the linker system. The linker must be stable in circulation but cleavable once inside the target cell.

Self-Immolative Linkers: Nitroaromatic compounds are key components in many self-immolative linkers used in prodrug design. In these systems, the nitro group acts as a trigger. Upon reduction of the nitro group (often by specific enzymes present in a target microenvironment, like a tumor), a cascade of electronic rearrangements occurs, leading to the cleavage of the linker and the release of the active drug. The 2-fluorobenzyl or the 2-methyl-3-nitrobenzoate moiety could be incorporated into such a system.

Hybrid Molecules: Two different pharmacophores can be covalently linked to create a single hybrid molecule that may exhibit synergistic or dual activity. For instance, the this compound scaffold could be linked to another biologically active compound to explore new therapeutic possibilities. The design of such hybrids requires a synthetic strategy that allows for the stable connection of the two fragments, often involving the functionalization approaches mentioned above.

The following table provides a conceptual overview of potential conjugation strategies.

Functional Handle on Core MoleculePartner Molecule Functional GroupLinkage TypePotential Application
Amine (-NH₂)Carboxylic Acid (-COOH)Amide BondAntibody-Drug Conjugate, Polymer Conjugate
Carboxylic Acid (-COOH)Amine (-NH₂)Amide BondPeptide Conjugate, Hybrid Molecule
Azide (-N₃)AlkyneTriazole Ring"Click" Chemistry Conjugation
Thiol (-SH)MaleimideThioether BondSite-specific Protein Conjugation

Future Research Directions and Unexplored Avenues

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and subsequent chemical transformations of 2-fluorobenzyl 2-methyl-3-nitrobenzoate open avenues for exploring innovative catalytic systems. Future research should focus on both improving its synthesis and utilizing its functional groups for further reactions.

For its synthesis, moving beyond stoichiometric methods like Steglich or Mitsunobu reactions, the development of catalytic esterification processes would be a significant advancement. For instance, investigating solid acid catalysts, such as zeolites or functionalized silica, could lead to more sustainable and recyclable synthetic protocols. rsc.org Another approach is the direct catalytic esterification of the benzylic C-H bond of 2-fluorotoluene (B1218778) with 2-methyl-3-nitrobenzoic acid, a method that is inherently atom-economical. acs.org

The transformation of the nitro group is a particularly fruitful area for catalytic research. The selective reduction of the nitro group to an amine is a critical transformation in organic synthesis, yielding 2-fluorobenzyl 2-methyl-3-aminobenzoate, a valuable intermediate for pharmaceuticals and dyes. researchgate.net Research could focus on developing chemoselective catalysts that reduce the nitro group without affecting the ester linkage or the fluorine atom. Promising candidates include nanoparticle catalysts (e.g., gold, palladium, or silver) and novel bimetallic systems that can offer enhanced activity and selectivity under mild conditions. organic-chemistry.orgorgsyn.org Photocatalytic reductions using visible light and a suitable catalyst, such as a ruthenium complex, present a green alternative to traditional hydrogenation methods. researchgate.net

A hypothetical comparison of potential catalytic systems for the reduction of the nitro group is presented in Table 1.

Table 1: Prospective Catalytic Systems for Nitro Group Reduction

Catalytic System Reductant Potential Advantages Research Focus
Pd/C H₂ gas Well-established, high conversion Improving chemoselectivity to avoid debenzylation
Au-NPs on TiO₂ NaBH₄ High selectivity, mild conditions Catalyst stability and recyclability
Ru(bpy)₃²⁺ Complex Visible Light/H-donor Green, uses light energy Quantum yield optimization, substrate scope
Fe/NH₄Cl Transfer Hydrogenation Inexpensive, readily available Reducing metal waste, improving work-up

Investigation of Photoredox Chemistry and Photoinduced Processes

The presence of the nitrobenzyl moiety in this compound makes it an excellent candidate for studies in photochemistry. Nitroaromatic compounds are known to have unique excited-state properties and can undergo a variety of photoinduced reactions. beilstein-journals.org

A key area of investigation would be the photolability of the benzyl (B1604629) ester bond. Ortho-nitrobenzyl esters are well-known photo-removable protecting groups that cleave upon UV irradiation to release a carboxylic acid and an o-nitrosobenzaldehyde. wikipedia.org While the target compound has the nitro group on the benzoic acid moiety rather than the benzyl group, the electronic interplay between the nitro group and the ester could still lead to interesting photochemical behavior. Research should explore the compound's stability under various wavelengths of light and investigate potential fragmentation pathways.

Furthermore, the field of photoredox catalysis could harness the electronic properties of this molecule. The nitroaromatic part can act as an electron acceptor in photoredox cycles. acs.org Irradiating the compound in the presence of a suitable photocatalyst could trigger novel transformations, such as C-H functionalization at the methyl group or decarboxylative couplings if the ester were to be cleaved. organic-chemistry.org The unique photochemistry of nitrobenzyl alcohols, which undergo intramolecular redox reactions in aqueous solutions, suggests that solvent and pH could play a critical role in directing the photochemical outcome of this ester. youtube.com

Future experiments would involve transient absorption spectroscopy to characterize the excited states and identify reactive intermediates, as detailed in Table 2.

Table 2: Proposed Photochemical Experiments

Experiment Technique Objective Expected Outcome
Photolysis Studies UV-Vis, NMR, GC-MS Determine photoreactivity and products Identification of cleavage products (e.g., 2-methyl-3-nitrobenzoic acid, 2-fluorobenzaldehyde) or rearrangement products.
Quantum Yield Measurement Chemical Actinometry Quantify the efficiency of the photoreaction Determine the photons-to-molecules conversion ratio, indicating reaction efficiency.
Femtosecond Transient Absorption Laser Spectroscopy Characterize excited state dynamics Elucidate the lifetime and nature of singlet and triplet excited states involved in the photoreaction. beilstein-journals.org
Cyclic Voltammetry Electrochemistry Determine redox potentials Assess the electron-accepting/donating capabilities for designing photoredox cycles.

Application in Advanced Materials Science (e.g., Photo-responsive materials)

The potential for photo-induced cleavage or isomerization makes this compound a compelling building block for advanced materials. Photo-responsive materials can change their properties upon light irradiation, enabling applications in drug delivery, data storage, and soft robotics. umich.edunih.gov

One avenue of research is the incorporation of this molecule as a photocleavable pendant group in a polymer chain. The polymer could be designed to be soluble or insoluble, and upon light exposure, the cleavage of the ester would release the 2-methyl-3-nitrobenzoic acid moiety, altering the polymer's polarity and solubility. google.com This could be used to create photo-degradable plastics or light-triggered drug delivery systems.

Another possibility is to use the compound as a cross-linker in a hydrogel network. Irradiation would break the cross-links, causing the hydrogel to dissolve or swell. This "smart" hydrogel could be used to encapsulate cells or therapeutic agents and release them on demand with high spatial and temporal control. The nitro group itself can be a component of photochromic systems, and its interaction with the fluorinated ring could lead to novel optical properties.

Development of Supramolecular Assemblies Incorporating the Compound

Supramolecular chemistry involves the study of non-covalent interactions to build complex, functional architectures. The aromatic and functionalized nature of this compound makes it an ideal candidate for designing novel supramolecular assemblies.

The fluorine atom is known to significantly influence intermolecular interactions, including hydrogen bonding, π-π stacking, and halogen bonding. Its high electronegativity can alter the electronic distribution of the benzyl ring, affecting how it interacts with other molecules. Research has shown that fluorination can lead to unexpected and more robust self-assembly patterns compared to non-fluorinated analogues. Future work could explore how the 2-fluoro substituent directs the crystallization and self-assembly of the molecule in solution, potentially leading to the formation of nanotubes, vesicles, or organogels.

The nitro group can also participate in strong non-covalent interactions, particularly with electron-rich aromatic systems. By co-crystallizing or mixing the compound with other specifically designed molecules, it may be possible to create highly ordered, multi-component supramolecular structures with emergent properties, such as charge-transfer characteristics.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To fully understand and optimize the synthesis and transformations of this compound, the use of advanced spectroscopic probes for in-situ reaction monitoring is essential. These techniques allow researchers to observe the reaction as it happens, providing real-time data on reaction kinetics, intermediates, and catalyst behavior. organic-chemistry.org

Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are powerful tools for monitoring the concentrations of reactants, products, and key intermediates in real-time. truman.edu For example, during the catalytic reduction of the nitro group, in-situ IR spectroscopy could track the disappearance of the characteristic NO₂ stretches and the appearance of the N-H stretches of the resulting amine, providing immediate feedback on reaction progress and catalyst activity. truman.edu

For more detailed mechanistic investigations, time-resolved spectroscopy can be employed to study the dynamics of catalytic and photochemical processes on timescales from femtoseconds to hours. This would be particularly valuable for elucidating the complex mechanisms of the photoinduced reactions discussed in section 7.2. The development of robust in-situ monitoring protocols will be crucial for translating laboratory discoveries into reliable and scalable chemical processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluorobenzyl 2-methyl-3-nitrobenzoate, and how can reaction conditions be optimized for yield and purity?

  • The synthesis typically involves esterification of 2-methyl-3-nitrobenzoic acid derivatives with fluorinated benzyl halides. Key steps include:

  • Precursor preparation : Use 2-methyl-3-nitrobenzoyl chloride (generated via thionyl chloride treatment of the carboxylic acid) .
  • Nucleophilic substitution : React with 2-fluorobenzyl alcohol under basic conditions (e.g., K₂CO₃ in anhydrous DMF) to form the ester .
  • Optimization : Solvent choice (e.g., DMF vs. THF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 acid chloride to alcohol) significantly impact yield (>70% reported) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical methods :

  • HPLC/GC-MS : For purity assessment (>97% purity achievable via gradient elution with C18 columns) .
  • NMR spectroscopy : Confirm substitution patterns (e.g., ¹⁹F NMR for fluorine environment, ¹H NMR for benzyl and methyl group integration) .
  • ATR-FTIR : Identify ester carbonyl stretches (~1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What are the critical physicochemical properties (e.g., solubility, stability) to consider during experimental design?

  • Solubility : Limited aqueous solubility; use polar aprotic solvents (DMSO, DMF) for stock solutions.
  • Stability : Store at RT in moisture-free, sealed containers to prevent hydrolysis of the ester bond .
  • Thermal stability : Decomposition observed >150°C; avoid high-temperature reactions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • X-ray crystallography : Use SHELX software for structure refinement. Key steps:

  • Data collection : High-resolution (<1.0 Å) datasets minimize errors in fluorine atom positioning .
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to assess positional disorder in the benzyl group .
  • Validation : Cross-check bond lengths (C-F: ~1.34 Å) and torsion angles against similar esters .

Q. What strategies are effective for analyzing conflicting spectral data (e.g., unexpected peaks in NMR or IR)?

  • Contradiction resolution :

  • Impurity profiling : Compare HPLC retention times with synthetic intermediates (e.g., unreacted 2-methyl-3-nitrobenzoic acid) .
  • Isotopic labeling : Use deuterated solvents to distinguish solvent artifacts in NMR .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict vibrational frequencies to assign ambiguous IR peaks .

Q. How can researchers evaluate the biological activity of this compound, particularly in antimicrobial or anticancer assays?

  • In vitro assays :

  • Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative strains) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Mechanistic studies : Fluorine’s electron-withdrawing effects enhance membrane permeability, while the nitro group may act as a redox-active moiety .

Q. What methodologies are recommended for studying the reactivity of the nitro group in this compound (e.g., reduction or substitution)?

  • Nitro group reduction :

  • Catalytic hydrogenation : Use Pd/C or Raney Ni under H₂ (1–3 atm) to yield the amine derivative .
  • Chemoselectivity : Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .
    • Electrophilic substitution : Nitro group deactivation directs reactions to the fluorobenzyl moiety (e.g., bromination at the para position) .

Methodological Considerations

Q. How can researchers address challenges in scaling up the synthesis while maintaining reproducibility?

  • Process optimization :

  • Continuous flow chemistry : Reduces side reactions (e.g., ester hydrolysis) via precise temperature/residence time control .
  • Quality control : Implement in-line FTIR for real-time monitoring of intermediate formation .

Q. What advanced statistical approaches are suitable for analyzing dose-response data in bioactivity studies?

  • Data analysis :

  • Non-linear regression : Fit dose-response curves using software like GraphPad Prism (four-parameter logistic model) .
  • Error analysis : Bootstrap resampling to estimate confidence intervals for IC₅₀ values .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluorobenzyl 2-methyl-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
2-fluorobenzyl 2-methyl-3-nitrobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.